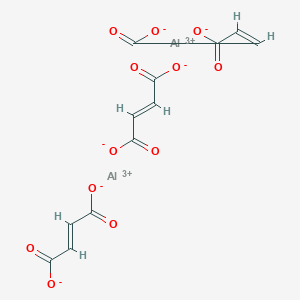

Aluminum fumarate

Description

The exact mass of the compound this compound is 395.949002 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dialuminum;(E)-but-2-enedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H4O4.2Al/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEWCUZXTGXLQX-SPSNFJOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Al2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Aluminum Fumarate MOF: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Physicochemical Properties, Synthesis, and Biomedical Applications of a Promising Metal-Organic Framework

Aluminum fumarate (B1241708), a highly stable and biocompatible metal-organic framework (MOF), has emerged as a frontrunner in the field of drug delivery and other biomedical applications. Its robust structure, high porosity, and the use of non-toxic building blocks make it an ideal candidate for carrying therapeutic payloads. This technical guide provides a detailed overview of the core properties of aluminum fumarate MOF, complete with quantitative data, experimental protocols, and visualizations to aid researchers and scientists in the pharmaceutical and materials science fields.

Core Properties of this compound MOF

This compound, also known by its commercial name Basolite® A520, is a microporous material composed of aluminum ions and fumaric acid as the organic linker.[1] This combination results in a rigid and exceptionally stable framework, even in the presence of water, which is a critical attribute for its use in biological systems.[1]

Structural and Porosity Characteristics

The structure of this compound consists of chains of corner-sharing AlO₆ octahedra interconnected by fumarate linkers. This arrangement creates one-dimensional, rhombus-shaped channels.[2] The material's high porosity is a key feature, providing a large internal volume for the encapsulation of guest molecules, such as drugs.

| Property | Value | References |

| BET Surface Area | 726 - 1272 m²/g | [3][4] |

| Pore Volume | ~0.33 - 0.38 cm³/g | [3][5] |

| Pore Size | ~5.7 x 6.0 Å | [1] |

Stability Profile

One of the most significant advantages of this compound MOF is its exceptional thermal and hydrothermal stability. It remains crystalline and structurally intact at high temperatures and in aqueous environments, a crucial factor for both storage and in vivo applications.

| Stability Type | Condition | Observation | References |

| Thermal Stability | Up to 350-400 °C | Stable, with decomposition occurring above this range. | [5] |

| Hydrothermal Stability | In water/humid environments | High stability, making it suitable for biological applications. | [1] |

Synthesis of this compound MOF

Various methods have been developed for the synthesis of this compound MOF, including conventional solvothermal and more environmentally friendly "green" synthesis routes. The choice of synthesis method can influence the material's properties, such as crystallinity and surface area.

Green Synthesis Protocol

A commonly employed eco-friendly synthesis involves the use of water as a solvent, avoiding hazardous organic solvents like dimethylformamide (DMF).

Experimental Workflow for Green Synthesis

Detailed Methodology:

-

Solution 1 Preparation: Dissolve sodium hydroxide (B78521) and fumaric acid in deionized water.

-

Solution 2 Preparation: Dissolve aluminum sulfate octadecahydrate in deionized water at 60 °C.

-

Reaction: Slowly add Solution 1 to Solution 2 over 30 minutes while stirring. Continue stirring the mixture at 60 °C for 2 hours.

-

Purification: The resulting white precipitate is collected by centrifugation. The product is then washed multiple times with deionized water to remove any unreacted precursors.

-

Activation: The purified product is dried in a vacuum oven overnight at 80 °C to remove residual water and activate the MOF for use.

Drug Delivery Applications

The high surface area, tunable pore size, and biocompatibility of this compound MOF make it an excellent candidate for drug delivery systems. It has been investigated for the encapsulation and controlled release of various therapeutic agents, most notably curcumin (B1669340) and doxorubicin (B1662922).

Curcumin Delivery

Curcumin, a natural compound with antioxidant and anti-inflammatory properties, suffers from poor bioavailability. Encapsulation within this compound MOF has been shown to significantly enhance its stability.[2][6]

-

Loading Method: A wet impregnation technique is typically used, where the MOF is soaked in a solution of curcumin in a suitable solvent like methanol.[6]

-

Loading Efficiency: Loading efficiencies as high as 66.87% have been reported.

-

Enhanced Stability: Encapsulation within the MOF structure protects curcumin from degradation, with one study showing that only 16% of the encapsulated curcumin degraded after 10 days, compared to 58.9% of free curcumin degrading in just 3 days.[2]

Doxorubicin Delivery

Doxorubicin (DOX) is a potent chemotherapy drug. The use of this compound MOF as a carrier aims to improve its targeted delivery and reduce side effects.

-

Loading Efficiency: A study on a green composite of this compound MOF reported a doxorubicin payload efficiency of approximately 46%.[7]

-

pH-Responsive Release: The release of doxorubicin from MOFs is often pH-dependent, with a more sustained release observed at the acidic pH values characteristic of tumor microenvironments.[7]

Table of Drug Loading and Release Properties

| Drug | Loading Method | Loading Capacity | Release Profile | References |

| Curcumin | Wet Impregnation | Up to 66.87% loading efficiency | Enhanced stability, release not extensively detailed | |

| Doxorubicin | Impregnation | ~46% payload efficiency in a composite | Sustained release at acidic pH | [7] |

| Norfloxacin | Impregnation (in a similar Fe-based MOF) | ~20 wt% | Sustained release | [7] |

Experimental Protocol for Drug Loading (Wet Impregnation)

-

Activation of MOF: The synthesized this compound MOF is activated by heating under vacuum to remove any guest molecules from the pores.

-

Drug Solution Preparation: A solution of the desired drug is prepared in a suitable solvent at a specific concentration.

-

Impregnation: The activated MOF is added to the drug solution and the mixture is stirred for a predetermined period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.

-

Purification: The drug-loaded MOF is then collected by centrifugation and washed with fresh solvent to remove any drug molecules adsorbed on the external surface.

-

Drying: The final product is dried under vacuum.

Experimental Protocol for In Vitro Drug Release Study

-

Sample Preparation: A known amount of the drug-loaded MOF is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).

-

Incubation: The dispersion is incubated at a constant temperature (e.g., 37 °C) with continuous stirring.

-

Sampling: At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium.

-

Quantification: The concentration of the released drug in the collected aliquots is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the release profile.

Biocompatibility and Cellular Interactions

For any material to be used in drug delivery, its interaction with biological systems is of paramount importance. This compound MOF is generally considered to have low cytotoxicity due to its composition of biologically benign components.

Cellular Uptake

The cellular uptake of nano-sized MOFs, including this compound, is an energy-dependent process that primarily occurs through endocytosis.[8] The exact pathway can be influenced by the particle size, shape, and surface chemistry of the MOF. The main endocytic pathways for nanoparticles include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Cellular Uptake and Drug Release Pathway

Cytotoxicity

Studies have shown that this compound MOF exhibits insignificant cytotoxicity.[7] Cell viability assays, such as the MTT assay, have demonstrated that even at relatively high concentrations, the MOF does not significantly impact cell survival.[7] This low toxicity is a major advantage for its use in biomedical applications.

Future Perspectives

This compound MOF holds immense promise for the future of drug delivery and other biomedical applications. Future research will likely focus on:

-

Surface Functionalization: Modifying the surface of the MOF with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.

-

Multi-drug Delivery: Encapsulating multiple drugs with different therapeutic actions for combination therapy.

-

Stimuli-Responsive Systems: Designing MOFs that release their cargo in response to specific internal or external stimuli, such as light or magnetic fields.

-

In Vivo Studies: More extensive in vivo studies are needed to fully understand the pharmacokinetics, biodistribution, and efficacy of this compound MOF-based drug delivery systems.

References

- 1. Synthesis of Aluminum-Based Metal–Organic Framework (MOF)-Derived Carbon Nanomaterials and Their Water Adsorption Isotherm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin Encapsulation in this compound Metal–Organic Frameworks for Enhanced Stability and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Aluminum Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of aluminum fumarate (B1241708), a prominent metal-organic framework (MOF) commercially known as Basolite® A520 or designated as MIL-53(Al)-FA. This document details the material's structural parameters, porosity, and the experimental protocols for its synthesis and characterization, offering valuable insights for its application in research and drug development.

Crystal Structure and Parameters

Aluminum fumarate is composed of infinite chains of corner-sharing aluminum octahedra, which are interconnected by fumarate linkers.[1][2] This arrangement of AlO6 octahedra and organic linkers forms a three-dimensional framework with one-dimensional channels.[1] The structure of the hydrated form of this compound has been determined to be monoclinic.[3][4]

A key structural feature of some related MIL-53 series MOFs is their "breathing" behavior, where the framework undergoes a reversible structural change upon dehydration and rehydration or with the application of pressure.[2] However, this compound is noted to have a more rigid structure compared to its terephthalate (B1205515) analogue (MIL-53(Al)-BDC).[3]

Crystallographic Data

The crystallographic data for the hydrated form of this compound (A520) has been determined through powder X-ray diffraction.[3] The key parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c (No. 14) |

| a | 6.842(3) Å |

| b | 12.088(3) Å |

| c | 14.207(1) Å |

| β | 122.55(1)° |

| Cell Volume | 990(1) ų |

| Reference | [3][4] |

Selected Bond Lengths and Angles

The coordination environment of the aluminum centers and the geometry of the fumarate linker are critical to the overall structure. The following table presents typical bond lengths and angles within the this compound framework, derived from crystallographic data.

| Bond/Angle | Description | Typical Value(s) |

| Al-O | Bond length between aluminum and oxygen | 1.8 - 2.0 Å |

| C-O | Bond length within the carboxylate group | ~1.2 Å |

| C-C (linker) | Bond length within the fumarate linker | ~1.4 - 1.5 Å |

| O-Al-O | Angle within the aluminum octahedra | ~90° and ~180° |

| Al-O-C | Angle between the metal center and linker | Varies |

Porosity and Surface Area

The porous nature of this compound is a key characteristic that underpins many of its applications, including gas storage and drug delivery. The material exhibits significant microporosity.

| Property | Value(s) |

| BET Surface Area | 726 - 1100 m²/g |

| Micropore Volume | 0.33 - 0.38 cm³/g |

| Mean Pore Diameter | ~1.6 nm |

| Channel Dimensions | 5.7 Å x 6.0 Å |

| References | [5][6][7][8] |

Experimental Protocols

The synthesis and characterization of this compound can be achieved through various established methods. Below are detailed protocols for a common synthesis route and the primary characterization technique.

Synthesis of this compound (Hydrothermal Method)

This protocol is adapted from established green synthesis methodologies.[1][9]

Materials:

-

Aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O)

-

Fumaric acid (C₄H₄O₄)

-

Urea (B33335) (CH₄N₂O) (as a modulator)

-

Deionized water

Procedure:

-

Dissolve 78.64 g (0.125 mol) of aluminum sulfate and 22.48 g (0.375 mol) of urea in 400 mL of deionized water in a 600 mL beaker with stirring until fully dissolved.[1]

-

Add 28.96 g (0.250 mol) of fumaric acid to the solution and stir for 30 minutes at 25 °C.[1]

-

Transfer the mixture to a reflux setup and heat in an oil bath at 80 °C for 24 hours.[1]

-

Increase the temperature to 110 °C and continue the reflux for another 24 hours.[1]

-

After cooling to room temperature, collect the white precipitate by filtration.

-

Wash the product thoroughly with deionized water.

-

Dry the final product in a vacuum oven at 80 °C overnight.[1]

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystalline structure of the synthesized this compound.

Instrumentation:

-

A standard powder X-ray diffractometer.

Procedure:

-

Prepare a finely ground powder sample of the synthesized this compound.

-

Mount the sample on a sample holder.

-

Collect the diffraction pattern, typically using Cu Kα radiation (λ = 1.5418 Å).[4]

-

Scan a 2θ range appropriate to observe the characteristic diffraction peaks of this compound (e.g., 5° to 50°).

-

Compare the obtained diffraction pattern with reference patterns from the literature or crystallographic databases to confirm the phase purity and crystallinity of the material.[7][10]

Visualizations

The following diagrams illustrate key relationships and workflows related to this compound.

References

- 1. The structure of the this compound metal-organic framework A520. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Robust synthesis routes and porosity of the Al-based metal–organic frameworks Al-fumarate, CAU-10-H and MIL-160 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. MOF thin films with bi-aromatic linkers grown by molecular layer deposition - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

A Beginner's Guide to the Synthesis of Aluminum Fumarate: An In-depth Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum fumarate (B1241708), a metal-organic framework (MOF), has garnered significant attention due to its high stability, large surface area, and potential applications in gas storage, separation, and drug delivery. Its synthesis from readily available and non-toxic precursors makes it an attractive material for a wide range of research and development activities. This guide provides a comprehensive overview of accessible synthesis methods for aluminum fumarate, tailored for individuals new to the field. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate a clear understanding and successful replication of the synthesis processes.

Introduction

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. This compound is a prominent example, valued for its hydrothermal stability and the low cost of its constituents—aluminum salts and fumaric acid.[1][2] This makes it a practical choice for large-scale production and various commercial applications.[1][3] This whitepaper outlines several reliable methods for the synthesis of this compound, with a focus on techniques that are straightforward and reproducible for researchers with a basic understanding of chemical synthesis.

Synthesis Methodologies

Several synthetic routes to this compound have been established, ranging from conventional solvothermal methods to more environmentally friendly aqueous-based and solvent-free approaches. Below are detailed protocols for three distinct and accessible methods.

Method 1: Reflux Synthesis in Aqueous Solution

This method is a common and straightforward approach that utilizes water as the solvent, making it a "green" and cost-effective option.[1][4][5]

Experimental Protocol:

-

Preparation of Solutions:

-

Solution A: Dissolve 78.64 g (0.125 mol) of aluminum sulfate (B86663) (Al₂(SO₄)₃) and 22.48 g (0.375 mol) of urea (B33335) in 400 mL of deionized water. Stir until all solids are fully dissolved.

-

Solution B: Add 28.96 g (0.250 mol) of fumaric acid to Solution A.

-

-

Reaction:

-

Stir the combined mixture for 30 minutes at room temperature (25 °C).

-

Transfer the mixture to a reflux setup and heat in an oil bath at 80 °C for 24 hours.

-

Increase the temperature to 110 °C and continue the reflux for another 24 hours.[1]

-

-

Product Isolation and Purification:

-

Allow the mixture to cool to room temperature.

-

Collect the white precipitate by filtration.

-

Wash the product thoroughly with deionized water and then with ethanol.

-

Dry the final product in a vacuum oven at 80 °C overnight.

-

Method 2: Room Temperature Synthesis

This approach offers the advantage of proceeding at ambient temperature, simplifying the experimental setup.

Experimental Protocol:

-

Preparation of Solutions:

-

Dissolve 9.303 g of aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) in 248 mL of deionized water.

-

In a separate beaker, dissolve 7.938 g of disodium (B8443419) fumarate (Na₂C₄H₂O₄) in deionized water.

-

-

Reaction:

-

Combine the two solutions and stir the mixture for 10 minutes. A suspension will form.[6]

-

-

Product Isolation and Purification:

-

Filter the suspension to collect the solid product.

-

Wash the collected solid extensively with deionized water.

-

Dry the product at 100 °C under vacuum for 12 hours to obtain the final white solid this compound powder.[6]

-

Method 3: Patented Synthesis with Sodium Hydroxide (B78521)

This method, based on a patented approach, utilizes sodium hydroxide to facilitate the reaction.[3]

Experimental Protocol:

-

Preparation of Solutions:

-

Solution 1: Dissolve 0.2803 g (7.01 mmol) of sodium hydroxide (NaOH) and 0.3863 g (3.33 mmol) of fumaric acid in 6 mL of water.

-

Solution 2: Dissolve 1.171 g (1.76 mmol) of aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O) in 5 mL of water at 60 °C.[3]

-

-

Reaction:

-

Slowly add Solution 1 to Solution 2 dropwise over a period of 30 minutes while maintaining the temperature at 60 °C.

-

Continue stirring the mixture at 60 °C for 2 hours.[3]

-

-

Product Isolation and Purification:

-

Centrifuge the mixture (e.g., at 2000 rpm for 15 minutes) and decant the supernatant.

-

Wash the solid product by re-dispersing it in 50 mL of water and repeating the centrifugation and decantation steps.

-

Dry the final product overnight in a vacuum oven at 80 °C.[3]

-

Data Presentation

The following tables summarize key quantitative data from the described synthesis methods and characterization of the resulting this compound.

| Parameter | Method 1: Reflux | Method 2: Room Temp. | Method 3: Patented |

| Aluminum Source | Aluminum Sulfate | Aluminum Nitrate | Aluminum Sulfate |

| Fumaric Acid Source | Fumaric Acid | Disodium Fumarate | Fumaric Acid |

| Solvent | Water | Water | Water |

| Temperature | 80 °C then 110 °C | Room Temperature | 60 °C |

| Reaction Time | 48 hours | 10 minutes | 2.5 hours |

Table 1: Comparison of Reaction Conditions for this compound Synthesis.

| Property | Reported Value |

| BET Surface Area | 790 - 1272 m²/g[7][8] |

| Pore Volume | ~0.5 cm³/g |

| Water Adsorption Capacity | 0.47 - 0.53 g/g[9] |

| Yield | 42% - 74% (for similar methods)[3] |

Table 2: Physicochemical Properties of Synthesized this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols for the synthesis of this compound.

Caption: Workflow for the Reflux Synthesis of this compound.

Caption: Workflow for the Room Temperature Synthesis of this compound.

Caption: Workflow for the Patented Synthesis of this compound.

Characterization

To confirm the successful synthesis and determine the quality of the this compound, several analytical techniques are typically employed:

-

Powder X-ray Diffraction (PXRD): To verify the crystalline structure of the MOF.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the coordination of the fumarate ligand to the aluminum centers.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the synthesized MOF.

-

Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are crucial indicators of the material's porosity.

Conclusion

The synthesis of this compound is achievable through various straightforward and accessible methods. This guide has provided detailed protocols for three such methods, suitable for researchers and scientists who are new to the synthesis of metal-organic frameworks. By following these procedures and employing the appropriate characterization techniques, a high-quality this compound product can be reliably obtained for further research and application development. The use of aqueous solutions in many of these syntheses also highlights the potential for environmentally benign production of this versatile material.

References

- 1. Synthesis of Aluminum-Based Metal–Organic Framework (MOF)-Derived Carbon Nanomaterials and Their Water Adsorption Isotherm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. cetjournal.it [cetjournal.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US8734652B2 - Metal organic frameworks based on this compound, the preparation thereof, shaped bodies comprising such frameworks, and uses therefor - Google Patents [patents.google.com]

- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]

A Technical Guide to the Thermal and Chemical Stability of Aluminum Fumarate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum fumarate (B1241708), a metal-organic framework (MOF), has garnered significant attention for its potential applications in drug delivery, gas storage, and catalysis due to its high porosity, biocompatibility, and environmentally friendly synthesis.[1][2] A critical aspect of its utility, particularly in pharmaceutical and industrial applications, is its thermal and chemical stability. This technical guide provides a comprehensive overview of the stability profile of aluminum fumarate, presenting key quantitative data, detailed experimental methodologies for stability assessment, and visual representations of experimental workflows.

Thermal Stability

This compound exhibits robust thermal stability, a crucial property for applications involving heat, such as thermal energy storage or catalysis. The material is generally stable up to temperatures of 350-400°C.[3][4] The drying conditions during synthesis can influence its thermal stability, with oven-dried samples showing stability up to 400°C, while vacuum-dried samples are stable up to 350°C.[3][4]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique to evaluate the thermal stability of this compound. A typical TGA curve for this MOF displays a multi-step weight loss. The initial weight loss, occurring below 100°C, is attributed to the removal of adsorbed water and residual solvents from the pores.[1] A subsequent, gradual weight loss is observed between 100°C and approximately 400°C, which corresponds to the dehydroxylation of the inorganic chains. The primary decomposition of the framework, involving the breakdown of the fumarate linkers, occurs at higher temperatures, typically above 400°C.[1] This final, rapid weight loss is due to the release of gaseous decomposition products.[1]

Decomposition Products

During thermal degradation, the organic fumarate linker decomposes, leading to the evolution of several gaseous products. Evolved gas analysis coupled with techniques like Fourier-transform infrared spectroscopy (TG-FTIR) has identified the primary decomposition products as carbon monoxide (CO), carbon dioxide (CO₂), water (H₂O), ethylene (B1197577) (CH₂=CH₂), and acetylene (B1199291) (CH≡CH).[3]

Quantitative Thermal Stability Data

The following table summarizes the key quantitative data related to the thermal stability of this compound as reported in the literature.

| Parameter | Value | Reference |

| Decomposition Onset Temperature (Oven-dried) | ~400 °C | [3][4] |

| Decomposition Onset Temperature (Vacuum-dried) | ~350 °C | [3][4] |

| Framework Collapse Temperature | ~430 °C | [5] |

| Residue at 700 °C | 30-33% | [5] |

Chemical Stability

This compound is recognized for its exceptional chemical stability, particularly its resistance to hydrolysis, which makes it a promising candidate for applications in aqueous environments.[2][6][7] This high hydrothermal stability is a key advantage over many other MOFs.[6]

Hydrolytic Stability

The stability of this compound in the presence of water is a significant feature. Studies have shown that its structure remains intact even after prolonged exposure to moisture.[8][9] This robustness allows for its use in applications such as water adsorption for heat transformation and CO₂ capture from humid gas streams.[8][9][10] After exposure to humidity and subsequent regeneration, the CO₂ adsorption capacity of this compound remains constant, highlighting its excellent structural integrity.[8][9]

Stability in Different Chemical Environments

While highly stable in water, the stability of this compound in acidic and basic conditions is a critical consideration for drug delivery applications, where it might be exposed to varying pH environments in the gastrointestinal tract. Although detailed studies on its stability across a wide pH range are not extensively reported in the provided search results, its application as a corrosion inhibitor in ethylene glycol solution suggests a degree of stability in non-aqueous polar environments.[11]

Quantitative Chemical Stability Data

The following table presents quantitative data related to the chemical stability of this compound.

| Condition | Observation | Reference |

| Exposure to 14% Relative Humidity | 17% reduction in CO₂ adsorption capacity | [8] |

| Multiple Water Adsorption/Desorption Cycles | Good reproducibility of water uptake | [6] |

| Encapsulation of Curcumin (B1669340) | Enhanced stability of curcumin, with only 16% degradation after 10 days compared to 58.9% for free curcumin after 3 days | [1] |

Experimental Protocols for Stability Assessment

Accurate assessment of the thermal and chemical stability of this compound requires standardized experimental protocols. The following sections detail the methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition temperature and profile of this compound.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Place a small, accurately weighed sample (typically 5-10 mg) of activated this compound into a TGA pan (e.g., alumina (B75360) or platinum).

-

Heat the sample from room temperature to a final temperature of at least 700°C.

-

A typical heating rate is 5-10 °C/min.

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

-

Record the mass loss of the sample as a function of temperature.

-

The decomposition temperature is determined from the resulting TGA curve, often by identifying the onset of major weight loss or the intersection of tangents drawn on the curve.[12]

Powder X-ray Diffraction (PXRD) Protocol for Stability Assessment

Objective: To assess the structural integrity of this compound after exposure to thermal or chemical stress.

Instrumentation: A powder X-ray diffractometer.

Methodology:

-

Obtain the PXRD pattern of the as-synthesized, activated this compound. This serves as the reference pattern.

-

Expose the this compound sample to the desired stress condition (e.g., heating to a specific temperature, immersion in a solvent for a set duration).

-

After the stress test, dry the sample appropriately.

-

Acquire the PXRD pattern of the treated sample under the same conditions as the reference pattern.

-

Compare the PXRD pattern of the treated sample with the reference pattern. A retention of the characteristic diffraction peaks indicates that the crystalline structure has been maintained. Significant changes, such as peak broadening, the appearance of new peaks, or a loss of crystallinity (amorphous halo), indicate structural degradation.

Chemical Stability Testing Protocol

Objective: To evaluate the stability of this compound in various chemical environments.

Methodology:

-

Immerse a known quantity of activated this compound in the desired chemical medium (e.g., water, acidic solution, basic solution, organic solvent) for a specified period (e.g., 24 hours, 7 days).

-

After the immersion period, filter the solid material and wash it thoroughly with a suitable solvent (e.g., deionized water, ethanol) to remove any residual test solution.

-

Dry the sample under vacuum or at a mild temperature.

-

Characterize the treated sample using PXRD to assess its structural integrity and TGA to check for changes in its thermal decomposition profile.

-

The supernatant liquid can also be analyzed (e.g., by ICP-MS or NMR) to detect any leached aluminum or fumarate, providing a quantitative measure of degradation.

Visualizations

Experimental Workflow for Stability Analysis

Caption: Workflow for assessing the thermal and chemical stability of this compound.

Logical Flow for TGA Data Interpretation

Caption: Decision flow for interpreting TGA data of a metal-organic framework.

References

- 1. Curcumin Encapsulation in this compound Metal–Organic Frameworks for Enhanced Stability and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Aluminum-Based Metal–Organic Framework (MOF)-Derived Carbon Nanomaterials and Their Water Adsorption Isotherm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Item - Stability of an Al-Fumarate MOF and Its Potential for CO2 Capture from Wet Stream - American Chemical Society - Figshare [acs.figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research-collection.ethz.ch [research-collection.ethz.ch]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling the Porous Architecture of Aluminum Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aluminum fumarate (B1241708), a prominent metal-organic framework (MOF), has garnered significant attention across various scientific disciplines, including pharmaceuticals, due to its exceptional porosity, high surface area, and notable stability. This technical guide provides an in-depth exploration of the porosity and surface area of aluminum fumarate, offering a consolidated resource for researchers and professionals working on its application. The document summarizes key quantitative data, details the experimental protocols for its characterization, and illustrates the analytical workflow.

Quantitative Porosity and Surface Area Data

The porous characteristics of this compound can vary depending on the synthesis method and post-synthetic treatment. The following table summarizes a range of reported values for its Brunauer–Emmett–Teller (BET) surface area, pore volume, and pore size, providing a comparative overview for researchers.

| Parameter | Reported Value Range | Synthesis Method/Notes |

| BET Surface Area | 726 - 1300 m²/g | Varies with synthesis (hydrothermal, spray drying, mechanochemical) and presence of binders.[1][2] |

| ~1000 m²/g | Typical value for commercially available this compound.[3] | |

| 970 - 1160 m²/g | Reported for pristine this compound. | |

| 1156 m²/g | Laboratory synthesized, microporous.[4] | |

| 937 m²/g | Oven dried at 100 °C.[5] | |

| 740 m²/g | In-situ synthesis on glass fiber paper.[6] | |

| Pore Volume | 0.33 - 0.926 cm³/g | Dependent on synthesis and pelletization.[1][7] |

| 0.38 cm³/g | For oven-dried (100 °C) sample.[5] | |

| Pore Size | 5.7 x 6.0 Å (0.57 x 0.60 nm) | Rhombus-shaped micropores.[3][8] |

| 1.6 nm (16 Å) | Mean pore diameter.[5] | |

| 1.7 nm (17 Å) | Average pore size.[4] |

Experimental Protocols for Characterization

Accurate determination of the surface area and porosity of this compound is crucial for its application. The following section details the standard experimental methodologies employed for this purpose.

Sample Preparation and Activation

Prior to analysis, it is imperative to remove any guest molecules (e.g., water, solvents) from the pores of the this compound without compromising its framework structure. This process is known as activation.

-

Objective: To evacuate the pores to allow for accurate measurement of gas adsorption.

-

Apparatus: Vacuum oven or a degassing station connected to the gas adsorption analyzer.

-

Procedure:

-

Place a precisely weighed amount of the this compound sample (typically 50-100 mg) into a sample tube of known weight.

-

Attach the sample tube to the degassing port of the gas adsorption analyzer.

-

Heat the sample under a high vacuum (e.g., <10 µmHg). The temperature and duration of heating are critical parameters. For this compound, typical activation conditions are heating at 150°C for at least 3 hours.[7] Some protocols may use slightly different conditions, such as 120°C for 3 hours.

-

After degassing, the sample tube is cooled to room temperature while still under vacuum and then weighed again to determine the activated sample mass.

-

Nitrogen Adsorption-Desorption Isotherm Measurement (BET Analysis)

The BET theory is the most common method for determining the specific surface area of porous materials. It involves measuring the amount of an inert gas (typically nitrogen) that adsorbs onto the surface of the material at cryogenic temperature (77 K, the boiling point of liquid nitrogen).

-

Objective: To obtain the nitrogen adsorption-desorption isotherm, from which the BET surface area, pore volume, and pore size distribution can be calculated.

-

Apparatus: A volumetric gas adsorption analyzer (e.g., Micromeritics ASAP series, Quantachrome Instruments).

-

Procedure:

-

The sample tube containing the activated this compound is transferred to the analysis port of the instrument.

-

A dewar filled with liquid nitrogen is raised to immerse the sample tube, maintaining a constant temperature of 77 K.

-

Small, controlled doses of nitrogen gas are introduced into the sample tube.

-

The amount of adsorbed gas is determined by measuring the pressure change in the manifold of a known volume.

-

This process is repeated over a range of relative pressures (P/P₀, where P is the pressure of the gas and P₀ is the saturation pressure of the gas at 77 K) to generate the adsorption isotherm.

-

Subsequently, the pressure is systematically reduced to measure the desorption of nitrogen, generating the desorption isotherm. The shape of the isotherm provides initial insights into the porous nature of the material (e.g., Type I for microporous materials).[5]

-

Data Analysis

-

BET Surface Area: The surface area is calculated from the adsorption data in the relative pressure range of approximately 0.05 to 0.35 using the BET equation.

-

Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

-

Pore Size Distribution: The pore size distribution can be calculated from the adsorption or desorption isotherm using theoretical models such as Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) and Non-Local Density Functional Theory (NLDFT) for micropores.[9]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the porosity and surface area characterization of this compound.

Caption: Workflow for this compound Porosity Characterization.

References

- 1. cetjournal.it [cetjournal.it]

- 2. jk-sci.com [jk-sci.com]

- 3. hiyka.com [hiyka.com]

- 4. Aluminium fumarate metal-organic framework: A super adsorbent for fluoride from water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

The Genesis of a Benchmark MOF: An In-depth Technical Guide to the Discovery and History of Aluminum Fumarate

IV. Mandatory Visualizations

A. Signaling Pathways and Experimental Workflows

An In-depth Technical Guide to the Discovery and History of Aluminum Fumarate (B1241708)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum fumarate, a prominent metal-organic framework (MOF), has garnered significant attention for its exceptional stability, high porosity, and environmentally benign synthesis. Commercially known as Basolite® A520, this material has found applications ranging from gas storage and separation to catalysis and, more recently, in the biomedical field as a vaccine adjuvant. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its initial synthesis, key experimental protocols for its characterization, and a compilation of its physicochemical properties.

I. Discovery and History

The formal introduction of this compound into the scientific literature can be traced back to patent filings in the early 2010s. A key early document is the U.S. Provisional Patent Application No. 61/387,991, filed on September 30, 2010. This and subsequent patents laid the groundwork for the synthesis and characterization of this novel metal-organic framework.

Initially, the synthesis of this compound was explored using organic solvents. For example, a method involving the reaction of aluminum chloride hexahydrate (AlCl₃·6H₂O) and fumaric acid in N,N-dimethylformamide (DMF) under reflux conditions was described. This approach, while effective in producing the desired framework, highlighted the need for more environmentally friendly and scalable synthesis routes.

A significant advancement in the history of this compound was the development of an aqueous-based synthesis. This "green" approach, which utilizes water as the solvent, represented a major step towards the industrial-scale production of the material. BASF SE played a pivotal role in the commercialization of this compound under the trade name Basolite® A520, making it one of the first MOFs to be produced on a ton scale. The development of a water-based synthesis route was crucial for its economic viability and reduced environmental impact.

The structural analysis of this compound revealed its analogy to the MIL-53(Al) structure, featuring one-dimensional channels. This porous nature, combined with its high thermal and chemical stability, has been the driving force behind its widespread investigation for various applications.

II. Physicochemical Properties

The properties of this compound have been extensively characterized, revealing a material with a high surface area and significant porosity. The following table summarizes key quantitative data reported in the literature.

| Property | Reported Value(s) | Units |

| BET Surface Area | 1000 - 1950 | m²/g |

| Pore Volume | ~0.65 | cm³/g |

| Thermal Stability | Up to ~700 | K |

III. Experimental Protocols

A. Synthesis of this compound

Two primary synthesis routes have been established for this compound: a solvent-based method and an aqueous-based "green" method.

1. Solvent-Based Synthesis (Reflux in DMF)

-

Reactants:

-

Aluminum chloride hexahydrate (AlCl₃·6H₂O)

-

Fumaric acid

-

N,N-dimethylformamide (DMF)

-

-

Procedure:

-

Suspend aluminum chloride hexahydrate and fumaric acid in DMF in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux with stirring.

-

Maintain the reflux conditions for a specified period (e.g., 24 hours).

-

Cool the reaction mixture to room temperature.

-

Collect the resulting solid product by filtration.

-

Wash the product with fresh DMF and then with a suitable solvent like ethanol (B145695) to remove unreacted starting materials and residual DMF.

-

Dry the final product under vacuum at an elevated temperature (e.g., 150 °C).

-

2. Aqueous-Based Synthesis ("Green" Synthesis)

-

Reactants:

-

Aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O)

-

Fumaric acid

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution of aluminum sulfate and heat it to a specific temperature (e.g., 60 °C).

-

In a separate vessel, prepare an aqueous solution of fumaric acid and sodium hydroxide.

-

Slowly add the fumaric acid/sodium hydroxide solution to the heated aluminum sulfate solution with vigorous stirring.

-

Continue stirring the resulting suspension at the elevated temperature for a defined period (e.g., 2 hours).

-

Collect the white precipitate by filtration.

-

Wash the product thoroughly with deionized water to remove any unreacted salts.

-

Dry the product in an oven (e.g., at 100 °C) and subsequently under vacuum at a higher temperature (e.g., 130 °C) to ensure the removal of all water and achieve activation of the pores.

-

B. Characterization Methods

1. Powder X-ray Diffraction (PXRD)

-

Objective: To confirm the crystalline structure and phase purity of the synthesized this compound.

-

Methodology:

-

A small amount of the dried powder sample is finely ground and placed on a sample holder.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα, λ = 1.5406 Å).

-

The diffraction pattern is recorded over a 2θ range (e.g., 5° to 50°) with a defined step size and scan speed.

-

The resulting diffractogram is compared with a reference pattern for this compound (e.g., from the Cambridge Crystallographic Data Centre or published literature) to confirm the material's identity and crystallinity.

-

2. Nitrogen Sorption Analysis (BET Surface Area and Pore Volume)

-

Objective: To determine the specific surface area and pore volume of the this compound.

-

Methodology:

-

A known mass of the sample is degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules from the pores.

-

The nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature) over a range of relative pressures (P/P₀).

-

The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.

-

The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

-

3. Thermogravimetric Analysis (TGA)

-

Objective: To assess the thermal stability of the this compound framework.

-

Methodology:

-

A small, precisely weighed sample is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the removal of solvent molecules and the eventual decomposition of the framework. The onset of the major decomposition step is taken as the measure of thermal stability.

-

IV. Mandatory Visualizations

A. Signaling Pathways and Experimental Workflows

As this compound is a synthetic material, it does not directly participate in biological signaling pathways in the traditional sense. However, the logical workflow of its synthesis and characterization can be visualized.

Caption: Comparative workflow of aqueous ('green') and solvent-based synthesis routes for this compound.

Caption: Logical workflow for the physicochemical characterization of synthesized this compound.

A Technical Guide to the Basic Characterization of Aluminum Fumarate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core techniques for the basic characterization of aluminum fumarate (B1241708), a prominent metal-organic framework (MOF). The guide details the experimental protocols and presents key quantitative data to aid researchers and professionals in the fields of materials science, chemistry, and drug development in their evaluation of this versatile material.

Introduction

Aluminum fumarate, also known as A520 or MIL-53(Al)-FA, is a microporous material composed of aluminum ions and fumaric acid linkers.[1] Its high surface area, thermal stability, and water stability make it a promising candidate for various applications, including gas storage and separation, catalysis, and drug delivery.[1][2][3][4][5] Accurate and thorough characterization is crucial to ensure the synthesis of high-quality material with the desired properties for these applications. This guide outlines the fundamental techniques employed for this purpose.

A general workflow for the characterization of a newly synthesized batch of this compound is presented below. This workflow ensures a comprehensive evaluation of the material's structural, thermal, and morphological properties.

References

An In-depth Technical Guide on the Safety and Handling of Aluminum Fumarate Powder

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used as the sole source of information for safety and handling procedures. Always consult the specific SDS provided by the manufacturer and adhere to all applicable local, state, and federal regulations. The toxicological and exposure limit data for aluminum fumarate (B1241708) are not well-established; therefore, data for related compounds such as aluminum powder are provided for reference and should be interpreted with caution.

Introduction

Aluminum fumarate is a metal-organic framework (MOF) composed of aluminum ions and fumaric acid linkers. Its high porosity and thermal stability make it a promising material for various applications, including gas storage, catalysis, and drug delivery. As with any powdered substance, particularly nanomaterials or fine powders, understanding the safety and handling guidelines is crucial to minimize risks in a laboratory or industrial setting. This guide provides a comprehensive overview of the known safety aspects, handling procedures, and toxicological information for this compound powder.

Hazard Identification and Classification

This compound powder is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Classification: A Safety Data Sheet for this compound provides the following hazard classifications[1]:

-

Skin irritation (Category 2): H315 - Causes skin irritation.[1]

-

Eye irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[1]

Signal Word: Danger[1]

Pictograms:

-

Exclamation mark

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 132041-53-3 | --INVALID-LINK--[1] |

| Molecular Formula | C12H6Al2O12 | --INVALID-LINK-- |

| Molecular Weight | 396.13 g/mol | --INVALID-LINK-- |

| Appearance | White to grey powder | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

| Thermal Stability | Stable up to 400 °C (oven dried) or 350 °C (vacuum dried) | --INVALID-LINK-- |

Toxicological Information

Specific toxicological data for this compound, such as LD50 or LC50 values, are largely unavailable in public literature. The Safety Data Sheet for this compound explicitly states that acute toxicity is "Not Determined"[1]. Therefore, the toxicological profile is inferred from data on aluminum compounds in general and other metal-organic frameworks.

General Toxicity of Aluminum Compounds:

-

Inhalation: Inhalation of fine aluminum dust can cause respiratory irritation[1]. Chronic exposure may lead to lung problems, including coughing and abnormal chest X-rays[2]. In some cases, it can cause "metal fume fever," a flu-like illness.

-

Skin Contact: Can cause skin irritation[1].

-

Eye Contact: Can cause serious eye irritation[1].

-

Ingestion: While not considered harmful by ingestion in small amounts, large doses of aluminum-containing compounds can have adverse effects[3].

-

Neurotoxicity: Some studies have linked high levels of aluminum exposure to neurological effects[2]. Aluminum has been shown to induce neuronal apoptosis through various signaling pathways, including those involving p53 and Bax[4][5]. It can also impair synaptic plasticity via the PI3K-Akt-mTOR signaling pathway[6].

Toxicity of Metal-Organic Frameworks (MOFs): The toxicity of MOFs is influenced by their composition, particle size, and stability. The degradation of MOFs in biological media can lead to the release of metal ions and organic linkers, which may contribute to toxicity. In vitro studies on some aluminum-based MOFs have shown dose-dependent cytotoxicity.

A summary of the available toxicological data is presented in Table 2.

| Parameter | Value | Compound | Reference |

| Acute Oral Toxicity (LD50) | >15900 mg/kg (rat) | Aluminum Powder | --INVALID-LINK-- |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory) | This compound | --INVALID-LINK--[1] |

Occupational Exposure Limits

There are no specific occupational exposure limits (OELs) established for this compound powder. Therefore, the OELs for aluminum metal dust are often used as a reference. It is crucial to maintain exposure levels as low as reasonably practicable.

| Organization | Exposure Limit (Time-Weighted Average) | Compound | Reference |

| OSHA (PEL) | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) for an 8-hour workday | Aluminum Metal Dust | --INVALID-LINK-- |

| NIOSH (REL) | 10 mg/m³ (total dust), 5 mg/m³ (respirable fraction) for a 10-hour workday | Aluminum Metal Dust | --INVALID-LINK-- |

| ACGIH (TLV) | 1 mg/m³ (respirable fraction) for an 8-hour workday | Aluminum Metal Dust | --INVALID-LINK-- |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust. Use non-sparking tools for handling.

-

Ground all equipment to prevent static discharge.

-

Avoid contact with skin, eyes, and clothing[1].

-

Do not breathe dust[1].

-

Wash hands thoroughly after handling[1].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound powder.

| Protection Type | Recommendation | Reference |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | --INVALID-LINK--[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit. | --INVALID-LINK--[1] |

| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) if dust is generated. For higher concentrations, a supplied-air respirator may be necessary. | --INVALID-LINK--[1] |

First Aid and Emergency Procedures

First Aid Measures:

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | --INVALID-LINK--[1] |

| Skin Contact | Remove contaminated clothing. Wash affected area with soap and water for at least 15-20 minutes. Seek medical attention if irritation persists. | --INVALID-LINK--[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | --INVALID-LINK--[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | --INVALID-LINK--[1] |

Fire-Fighting Measures:

-

Extinguishing Media: Use a Class D fire extinguisher, dry sand, or other metal-extinguishing agent. DO NOT USE WATER, carbon dioxide, or halogenated agents , as aluminum can react with water to produce flammable hydrogen gas.

-

Specific Hazards: Dust may form explosive mixtures with air. Fire may produce toxic fumes of aluminum oxide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay):

-

Cell Culture: Culture a relevant cell line (e.g., human lung epithelial cells like A549 for inhalation risk assessment) in appropriate media and conditions until they reach a suitable confluence.

-

Preparation of this compound Suspension: Disperse a known weight of this compound powder in cell culture medium to create a stock suspension. Sonication may be used to improve dispersion, but its effect on the MOF's structure should be considered.

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Exposure: Remove the old medium and add fresh medium containing various concentrations of the this compound suspension to the wells. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the this compound suspension for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for a few hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the negative control and plot it against the concentration of this compound. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Visualizations

Signaling Pathways

Aluminum toxicity can impact several cellular signaling pathways. The diagram below illustrates a simplified overview of some key pathways affected by aluminum compounds.

Caption: Simplified signaling pathways affected by aluminum toxicity.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of this compound powder.

Caption: General workflow for in vitro cytotoxicity assessment.

Logical Relationships in Safety Procedures

This diagram outlines the logical flow of safety precautions when working with this compound powder.

Caption: Logical flow of safety procedures for this compound.

References

Unraveling the Framework of Aluminum Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the framework topology, synthesis, and characterization of aluminum fumarate (B1241708), a prominent metal-organic framework (MOF) commercially known as Basolite® A520. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a thorough analysis of its structural and functional properties.

Core Framework Topology and Structural Properties

Aluminum fumarate, with the chemical formula Al(OH)(O₂C-CH=CH-CO₂), is a three-dimensional metal-organic framework.[1] Its structure is analogous to the well-studied MIL-53(Al), but it exhibits a more rigid framework.[1][2] The framework is constructed from infinite helical chains of trans-corner-sharing AlO₆ octahedra. These inorganic chains are interconnected by the organic fumarate linkers, creating a robust architecture with one-dimensional, spherical-shaped channels.[1][3] Unlike the parent MIL-53(Al), which is known for its significant "breathing" effect upon guest molecule adsorption or temperature changes, this compound displays a more rigid behavior with limited flexibility.[1][2]

The crystalline structure of this compound is typically characterized as monoclinic with the space group P2₁/c.[2][4] This rigidity and permanent porosity make it an attractive material for various applications, including gas storage and separation, catalysis, and as a carrier for drug delivery.

Quantitative Structural and Porosity Data

The following table summarizes key quantitative data for this compound, compiled from various studies. These parameters are crucial for understanding the material's capacity and accessibility for guest molecules.

| Parameter | Reported Value(s) | Unit | Reference(s) |

| Crystallographic Data | |||

| Crystal System | Monoclinic | - | [2][4] |

| Space Group | P2₁/c | - | [2][4] |

| Unit Cell Volume (hydrated) | 990(1) | ų | [2] |

| Unit Cell Volume (dehydrated) | 985, 998.0(1) | ų | [4] |

| Porosity Data | |||

| BET Surface Area | 726.06 - 1205 | m²/g | [1][5][6] |

| Micropore Volume | 0.33, 0.38 | cm³/g | [6][7] |

| Pore/Channel Dimensions | 5.7 x 6.0 | Å | [1][3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound. These protocols are synthesized from multiple sources to provide a comprehensive guide for laboratory practice.

Synthesis of this compound (A520)

A common and environmentally friendly route for the synthesis of this compound is through a reflux reaction in an aqueous medium.[3]

Materials:

-

Aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O)

-

Fumaric acid (C₄H₄O₄)

-

Sodium hydroxide (B78521) (NaOH) or Urea (as a modulator)[3]

-

Deionized water

Procedure (based on a reflux method): [3][8]

-

Preparation of Solution A: Dissolve sodium hydroxide and fumaric acid in deionized water. A typical molar ratio is 4 eq of NaOH and 2 eq of fumaric acid.[8]

-

Preparation of Solution B: In a separate beaker, dissolve aluminum sulfate octadecahydrate (1 eq) in deionized water, heating to approximately 60 °C to ensure complete dissolution.[8]

-

Reaction: Slowly add Solution A to Solution B dropwise over a period of 30 minutes while stirring continuously at 60 °C.[8]

-

Reflux: Continue stirring the resulting mixture at 60 °C for 2 hours.[8] An alternative reported method involves refluxing at 80 °C for 24 hours, followed by another 24 hours at 110 °C.[3]

-

Purification:

-

Collect the white precipitate by centrifugation (e.g., 2000 rpm for 15 minutes).[8]

-

Decant the supernatant and wash the solid product thoroughly with deionized water. Repeat the washing step multiple times to remove unreacted precursors.[8]

-

Wash with ethanol (B145695) to aid in the removal of water from the pores.

-

-

Drying: Dry the final product in a vacuum oven overnight at a temperature of around 80-100 °C.[6][8]

Characterization Techniques

PXRD is essential for confirming the crystallinity and phase purity of the synthesized this compound.

Instrumentation: A standard powder diffractometer with Cu Kα radiation (λ = 1.5418 Å) is typically used.[2]

Sample Preparation: A small amount of the dried MOF powder is gently pressed into a sample holder.

Data Collection:

-

2θ Range: 5° to 50°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/minute

Expected Results: The resulting diffraction pattern should exhibit characteristic peaks at 2θ values of approximately 11°, 15°, 21°, 32°, and 43°, confirming the successful synthesis of the crystalline product.[9]

Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area, pore volume, and pore size distribution.

Instrumentation: A volumetric gas adsorption analyzer.

Sample Preparation and Activation:

-

Place approximately 50-100 mg of the MOF sample in a sample tube.

-

Activate the sample by heating under vacuum (degassing) to remove any guest molecules from the pores. Typical activation conditions are 150 °C overnight.[2]

Measurement:

-

Adsorbate: Nitrogen (N₂)

-

Temperature: 77 K (liquid nitrogen bath)

-

Analysis: The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area. The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity.

TGA is used to assess the thermal stability of the this compound framework and to quantify the amount of solvent within the pores.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Place a small amount of the sample (5-10 mg) in an alumina (B75360) or platinum pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

-

Heating Rate: 5-10 °C/minute

-

Temperature Range: Room temperature to 700-800 °C

-

Expected Results: A typical TGA curve for hydrated this compound shows an initial weight loss at around 70-100 °C corresponding to the removal of adsorbed water and solvent molecules. The framework itself is generally stable up to approximately 400-430 °C, after which a significant weight loss occurs due to the decomposition of the fumarate linker.[10]

Visualizing the Framework and Processes

The following diagrams, generated using the DOT language, illustrate the fundamental topology of this compound and a typical experimental workflow for its synthesis and characterization.

Caption: Simplified topological representation of the this compound framework.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 3. Synthesis of Aluminum-Based Metal–Organic Framework (MOF)-Derived Carbon Nanomaterials and Their Water Adsorption Isotherm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanical energy storage performance of an this compound metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cetjournal.it [cetjournal.it]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Analysis of Aluminum Fumarate

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Aluminum Fumarate (B1241708)

Aluminum fumarate is typically synthesized via solvothermal or hydrothermal methods, where an aluminum salt and fumaric acid are reacted in a suitable solvent. The resulting product is a stable, crystalline solid. The following tables summarize the reaction conditions reported in the literature.

Table 1: Synthesis of this compound in Aqueous Media

| Parameter | Value | Reference |

| Aluminum Source | Aluminum sulfate (B86663) octadecahydrate | [1] |

| Fumaric Acid Source | Fumaric acid | [1] |

| Solvent | Water | [1] |

| Base | Sodium hydroxide (B78521) | [1] |

| Temperature | 60 °C | [1] |

| Reaction Time | 2 hours | [1] |

Table 2: Synthesis of this compound in Organic Solvents

| Parameter | Value | Reference |

| Aluminum Source | Aluminum nitrate (B79036) nonahydrate | [2] |

| Fumaric Acid Source | Fumaric acid | [2] |

| Solvent | Dimethylformamide (DMF) | [2] |

| Temperature | 145 °C | [2] |

| Reaction Time | 3 hours | [2] |

| --- | --- | --- |

| Aluminum Source | Aluminum chloride hexahydrate | [3][4] |

| Fumaric Acid Source | Fumaric acid | [3][4] |

| Solvent | Dimethylformamide (DMF) | [3][4] |

| Temperature | 130 - 150 °C | [2][3][4] |

| Reaction Time | 15 hours | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

This protocol is based on a patented method for the synthesis of this compound.

Materials:

-

Aluminum sulfate octadecahydrate (1.171 g, 1.76 mmol)

-

Fumaric acid (0.3863 g, 3.33 mmol)

-

Sodium hydroxide (0.2803 g, 7.01 mmol)

-

Deionized water

Procedure:

-

Prepare Solution 1: Dissolve sodium hydroxide and fumaric acid in 6 mL of water.

-

Prepare Solution 2: Dissolve aluminum sulfate octadecahydrate in 5 mL of water at 60 °C.

-

Reaction: Slowly add Solution 1 dropwise to Solution 2 over a period of 30 minutes while stirring.

-

Aging: Continue stirring the resulting suspension at 60 °C for 2 hours.

-

Isolation: Filter the white precipitate.

-

Washing: Wash the solid product with deionized water.

-

Drying: Dry the final product in a vacuum oven.

This protocol describes a common solvothermal synthesis route.

Materials:

-

Aluminum chloride hexahydrate (0.36 g) or Aluminum nitrate nonahydrate

-

Fumaric acid (0.33 g)

-

N,N-dimethylformamide (DMF) (5 mL)

Procedure:

-

Dissolution: Dissolve the aluminum salt and fumaric acid in DMF in an autoclave.

-

Reaction: Heat the sealed autoclave to a temperature between 130 °C and 150 °C.

-

Aging: Maintain the temperature for a period of 3 to 15 hours.

-

Cooling: Allow the autoclave to cool down to room temperature.

-

Isolation: Collect the crystalline product by filtration.

-

Washing: Wash the product with fresh DMF and then with ethanol.

-

Drying: Dry the product in air at 50 °C.

While direct solubility data for this compound is scarce, any such study would necessitate a reliable method for quantifying the aluminum concentration in the supernatant. Atomic Absorption Spectroscopy (AAS) is a widely used technique for this purpose.[5][6]

Principle:

Atomic absorption spectroscopy measures the concentration of an element by detecting the absorption of light by its free gaseous atoms. The amount of light absorbed is proportional to the concentration of the analyte.

Procedure Outline:

-

Sample Preparation: A known volume of the solution to be analyzed (e.g., the supernatant from a solubility experiment) is carefully diluted with an appropriate solvent. A complexing agent, such as sodium citrate, may be added to prevent polymerization of aluminum at high concentrations.[5][6]

-

Standard Preparation: A series of standard solutions with known aluminum concentrations are prepared.

-

Instrument Calibration: The AAS instrument is calibrated using the standard solutions to generate a calibration curve (absorbance vs. concentration).

-

Sample Measurement: The absorbance of the prepared sample is measured.

-

Concentration Determination: The aluminum concentration in the sample is determined by comparing its absorbance to the calibration curve.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Aqueous synthesis workflow for this compound.

Caption: Solvothermal synthesis workflow for this compound.

Caption: Workflow for aluminum concentration analysis using AAS.

Conclusion

While the direct quantitative solubility of this compound in various solvents remains an area for further investigation, the synthesis protocols provided herein offer a solid foundation for producing this versatile MOF. The insolubility of this compound in common solvents is a key attribute for many of its applications, particularly in areas like gas storage and catalysis where a stable, solid-phase material is required. The analytical methods described provide the necessary tools for researchers aiming to quantify the low levels of dissolved aluminum that may be present, which is essential for understanding its stability and potential applications in drug delivery and other fields where biocompatibility is paramount. Future research focused on determining the precise solubility product (Ksp) of this compound would be of significant value to the scientific community.

References

- 1. rsc.org [rsc.org]

- 2. Advancement of sorption-based heat transformation by a metal coating of highly-stable, hydrophilic aluminium fumarate MOF - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03794D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. inis.iaea.org [inis.iaea.org]

- 6. Determination of aluminum by four analytical methods (Technical Report) | OSTI.GOV [osti.gov]

Methodological & Application

Green Synthesis of Aluminum Fumarate: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of aluminum fumarate (B1241708), a prominent metal-organic framework (MOF). These methods prioritize environmental friendliness by utilizing water as a solvent, minimizing energy consumption, or eliminating solvents altogether, offering sustainable alternatives to conventional organometallic syntheses.

Application Notes

Aluminum fumarate synthesized via green methods exhibits high thermal and hydrothermal stability, making it a robust material for various applications.[1][2] Its high porosity and the presence of one-dimensional microporous channels lend it excellent properties for gas storage and separation, catalysis, and as a carrier for drug delivery.[3] The green synthesis approaches detailed below not only reduce the environmental impact but can also lead to materials with comparable or even superior properties to those produced by traditional methods.[4][5]

The choice of a specific green synthesis method can be guided by the desired material characteristics and available laboratory equipment. Aqueous synthesis is a straightforward and scalable method. Mechanochemical synthesis, while requiring specialized equipment, offers a rapid, solvent-free route to high surface area materials.

Experimental Protocols

Aqueous Synthesis (Hydrothermal/Reflux Method)